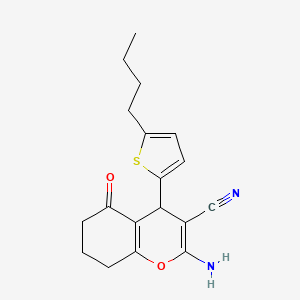![molecular formula C16H15N3O4S B15013873 O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15013873.png)
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate is a chemical compound that belongs to the class of carbamates and thiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of both carbamoyl and nitrophenyl groups in its structure makes it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate typically involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This reaction can be carried out in situ to avoid the direct manipulation of sensitive reactants. The process is versatile and can be performed in a one-pot procedure, making it economical and efficient .
Industrial Production Methods
Industrial production methods for this compound may involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates and thiocarbamates without an inert atmosphere. Products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Chemical Reactions Analysis
Types of Reactions
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted carbamates and thiocarbamates .
Scientific Research Applications
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with both acetylcholinesterase and butyrylcholinesterase, making it a potent inhibitor of these enzymes .
Comparison with Similar Compounds
Similar Compounds
O-(N-(4-Methyl-3-nitrophenyl)carbamoyl)acetone oxime: Similar in structure but with different functional groups.
O-(N-(2-Methyl-4-nitrophenyl)carbamoyl)acetone oxime: Another related compound with variations in the nitrophenyl group.
Uniqueness
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate is unique due to its specific combination of carbamoyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit both acetylcholinesterase and butyrylcholinesterase with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H15N3O4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
O-[4-[(3-nitrophenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H15N3O4S/c1-18(2)16(24)23-14-8-6-11(7-9-14)15(20)17-12-4-3-5-13(10-12)19(21)22/h3-10H,1-2H3,(H,17,20) |
InChI Key |
FPRCTNRNTVMCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/no-structure.png)
![2-iodo-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15013823.png)
![propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B15013863.png)
![2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15013865.png)

